N-[2-(benzylcarbamoyl)phenyl]morpholine-4-carboxamide
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Overview
Description
N-[2-(benzylcarbamoyl)phenyl]morpholine-4-carboxamide is a synthetic organic compound with a complex structure that includes a morpholine ring, a benzylcarbamoyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzylcarbamoyl)phenyl]morpholine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of Benzylcarbamoyl Intermediate: Benzylamine reacts with phosgene to form benzyl isocyanate.
Coupling with Phenylmorpholine: The benzyl isocyanate is then reacted with 2-aminophenylmorpholine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification methods such as recrystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzylcarbamoyl)phenyl]morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl ring or morpholine ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(benzylcarbamoyl)phenyl]morpholine-4-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe to investigate biochemical pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-[2-(benzylcarbamoyl)phenyl]morpholine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(benzylcarbamoyl)phenyl]morpholine-2-carboxamide
- N-[2-(benzylcarbamoyl)phenyl]morpholine-3-carboxamide
- N-[2-(benzylcarbamoyl)phenyl]morpholine-5-carboxamide
Uniqueness
N-[2-(benzylcarbamoyl)phenyl]morpholine-4-carboxamide is unique due to its specific substitution pattern on the morpholine ring and the phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H21N3O3 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[2-(benzylcarbamoyl)phenyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C19H21N3O3/c23-18(20-14-15-6-2-1-3-7-15)16-8-4-5-9-17(16)21-19(24)22-10-12-25-13-11-22/h1-9H,10-14H2,(H,20,23)(H,21,24) |
InChI Key |
TXZYKLAQFBJMIU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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